Cerevisterol vs. (3β,5α,22E)-Ergosta-6,8(14),22-Triene-3,5-Diol: Divergent Cytotoxicity in Hep-G2 Hepatocarcinoma Cells
In a direct head-to-head comparison of three ergostane-type steroids isolated from the same Penicillium levitum culture, cerevisterol demonstrated no significant cytotoxic activity against Hep-G2 human hepatocellular carcinoma cells, whereas the co-isolated analog (3β,5α,22E)-ergosta-6,8(14),22-triene-3,5-diol exhibited potent cytotoxicity with an IC₅₀ of 2.89 µg/mL [1]. This represents an activity differential of greater than 34-fold under identical assay conditions. The triene-diol analog differs structurally from cerevisterol by possessing an additional double bond (Δ⁶,⁸(¹⁴)) and lacking the 6β-hydroxyl group, demonstrating that the 6β-hydroxylation and conjugated diene system in cerevisterol correlate with markedly reduced cytotoxic activity in this specific cell line context [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | No significant effect (IC₅₀ > 100 µg/mL, approx. > 232 µM) |
| Comparator Or Baseline | (3β,5α,22E)-Ergosta-6,8(14),22-triene-3,5-diol: IC₅₀ = 2.89 µg/mL (approx. 6.7 µM) |
| Quantified Difference | > 34-fold difference in IC₅₀ values |
| Conditions | Hep-G2 human hepatocellular carcinoma cells; MTT assay; 48-hour incubation |
Why This Matters
This establishes that cerevisterol is the appropriate selection for experiments requiring an ergostane-class negative control or for applications where cytotoxicity against Hep-G2 cells is undesirable, whereas the triene-diol analog serves as the positive cytotoxic comparator.
- [1] Nguyen TTH, et al. Steroid components of marine-derived fungal strain Penicillium levitum N33.2 and their biological activities. Mycobiology. 2023;51(4):246-255. View Source
